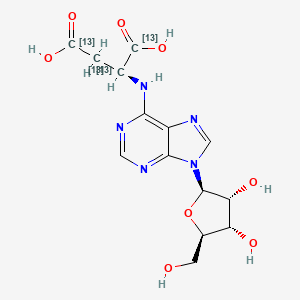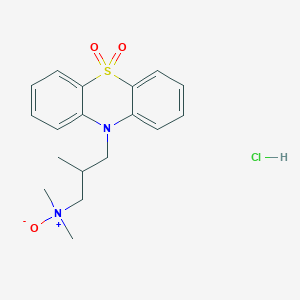
Trimeprazine Sulphone N-Oxide Hydrochloride (Oxomemazine N-Oxide Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimeprazine Sulphone N-Oxide Hydrochloride, also known as Oxomemazine N-Oxide Hydrochloride, is a phenothiazine derivative. It is primarily used as an antihistamine and has applications in treating allergies. The compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Trimeprazine Sulphone N-Oxide Hydrochloride involves several steps. One common method includes the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of sodium amide to form an intermediate compound. This intermediate is then oxidized using hydrogen peroxide in glacial acetic acid to yield Trimeprazine Sulphone N-Oxide Hydrochloride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Trimeprazine Sulphone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, Trimeprazine, under suitable reducing conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimeprazine Sulphone N-Oxide Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Trimeprazine Sulphone N-Oxide Hydrochloride involves its interaction with histamine receptors. As an antihistamine, it blocks the action of histamine, a substance in the body that causes allergic symptoms. The compound binds to histamine H1 receptors, preventing histamine from exerting its effects .
Comparaison Avec Des Composés Similaires
Trimeprazine Sulphone N-Oxide Hydrochloride is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Used primarily as an antipsychotic.
Trifluoperazine: Another antipsychotic with similar chemical structure.
Promethazine: Used as an antihistamine and antiemetic.
What sets Trimeprazine Sulphone N-Oxide Hydrochloride apart is its specific application as an antihistamine with sedative properties, making it unique among phenothiazine derivatives .
Propriétés
Formule moléculaire |
C18H23ClN2O3S |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)24(22,23)18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
Clé InChI |
FZRSJCQADAWVAB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


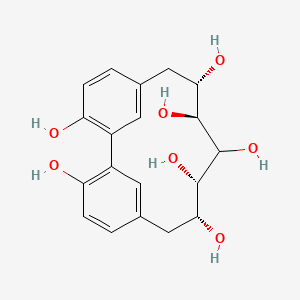
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
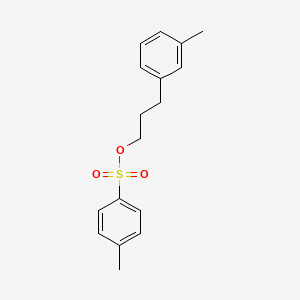
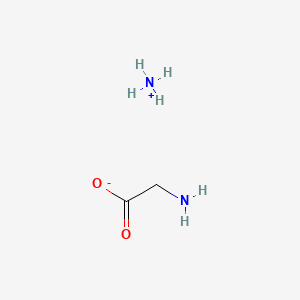
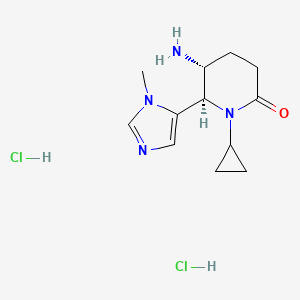
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
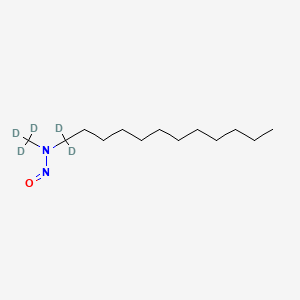
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
